molecular formula C14H15BrN2O2 B2814834 ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 63277-57-6

ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No. B2814834
CAS RN: 63277-57-6
M. Wt: 323.19
InChI Key: MHGMMWXVHWEKHX-UHFFFAOYSA-N
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Description

Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a chemical compound . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . This compound has been studied for its potential anti-tumor activity .


Synthesis Analysis

In a study, a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized by introducing an alkyl or aralkyl and a sulfonyl group . The compounds tert-butyl-8-bromo-5-methyl-3,4-dihydro-1H-pyrido-[4,3-b]indole-2-carboxylate(4e), tert-butyl-8-bromo-5-benzyl-3,4-dihydro-1H-pyrido-[4,3-b]indole-2-carboxylate (4f), and tert-butyl-8-bromo-5-phenethyl-3,4-dihydro-1H-pyrido-[4,3-b]indole-2-carboxylate (4g) were synthesized with yields of 69%, 63%, 61%, respectively .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Hermecz et al. (1991) reported an unusual reaction involving ethyl 9-bromo-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates, leading to a new tetracyclic pyrimido[1′,2′:1,2]pyrido[3,2-b]indole ring system. This work contributes to the knowledge of nitrogen bridgehead compounds and their structural peculiarities (Hermecz et al., 1991).
  • Antitumor Activities :

    • A study by Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, finding that it exhibited good antitumor activity against Hela cells in vitro. This research contributes to understanding the potential medical applications of similar compounds (Hu et al., 2018).
  • New Heterocyclic Ring Systems :

    • Unangst (1983) described the preparation of the novel pyrido[1′,2′:1,2]pyrimido[5,4-b]indole ring system, demonstrating the versatility of similar compounds in creating new heterocyclic structures (Unangst, 1983).
  • Heteroaromatic Ring Systems :

    • Sakamoto et al. (1987) explored the palladium-catalyzed reaction of ethyl 2-bromocarbanilate with trimethylsilylacetylene, leading to the synthesis of indole derivatives. This study highlights the compound's utility in creating condensed heteroaromatic ring systems (Sakamoto et al., 1987).
  • Phosphine-Catalyzed Annulation :

    • Zhu et al. (2003) reported that ethyl 2-methyl-2,3-butadienoate underwent [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, highlighting the potential of this compound in complex chemical reactions (Zhu et al., 2003).

properties

IUPAC Name

ethyl 8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGMMWXVHWEKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

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